molecular formula C10H13NO2S B14843696 4-Hydroxy-N,N-dimethyl-2-(methylthio)benzamide

4-Hydroxy-N,N-dimethyl-2-(methylthio)benzamide

Cat. No.: B14843696
M. Wt: 211.28 g/mol
InChI Key: UPLBRVINYWQWDC-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzaldehyde.

    Formation of Benzamide: The benzaldehyde is converted to benzamide through a reaction with dimethylamine and a suitable catalyst.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol or dimethyl sulfide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-hydroxy-N,N-dimethyl-2-(methylsulfonyl)benzamide.

    Reduction: Formation of 4-hydroxy-N,N-dimethyl-2-(methylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methylsulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    4-Hydroxy-N,N-diethyl-2-(methylsulfanyl)benzamide: Features an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    4-Hydroxy-N,N-dimethyl-2-(ethylsulfanyl)benzamide: Contains an ethylsulfanyl group, which may alter its chemical behavior compared to the methylsulfanyl derivative.

Uniqueness

4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-2-methylsulfanylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)8-5-4-7(12)6-9(8)14-3/h4-6,12H,1-3H3

InChI Key

UPLBRVINYWQWDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)SC

Origin of Product

United States

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